molecular formula C7H7N3O2S B039285 Imidazo[1,5-a]pyridine-3-sulfonamide CAS No. 112582-18-0

Imidazo[1,5-a]pyridine-3-sulfonamide

Cat. No. B039285
M. Wt: 197.22 g/mol
InChI Key: FXTRUUGTPQVGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-a]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This heterocyclic compound has a unique structure that makes it a promising candidate for drug discovery, as well as other areas of research. In

Mechanism Of Action

The mechanism of action of Imidazo[1,5-a]pyridine-3-sulfonamide is complex and depends on the specific target enzyme or pathway being inhibited. However, it has been reported that this compound binds to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of physiological effects, depending on the specific enzyme being targeted.

Biochemical And Physiological Effects

The biochemical and physiological effects of Imidazo[1,5-a]pyridine-3-sulfonamide are diverse and depend on the specific target enzyme or pathway being inhibited. For example, inhibition of carbonic anhydrases can lead to a decrease in acid secretion in the stomach, while inhibition of certain kinases can lead to a decrease in cell proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of Imidazo[1,5-a]pyridine-3-sulfonamide in lab experiments is its high potency and selectivity for certain enzymes. This allows for more precise targeting of specific pathways and can lead to more accurate results. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments or applications.

Future Directions

There are many future directions for research involving Imidazo[1,5-a]pyridine-3-sulfonamide. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as materials science and catalysis. Finally, the synthesis of new analogs of Imidazo[1,5-a]pyridine-3-sulfonamide may lead to the discovery of even more potent and selective inhibitors of various enzymes and pathways.

Scientific Research Applications

Imidazo[1,5-a]pyridine-3-sulfonamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrases, which are involved in various physiological processes. Additionally, Imidazo[1,5-a]pyridine-3-sulfonamide has shown potential as an anticancer agent, as well as an anti-inflammatory agent.

properties

CAS RN

112582-18-0

Product Name

Imidazo[1,5-a]pyridine-3-sulfonamide

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-3-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12)

InChI Key

FXTRUUGTPQVGKN-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C(N2C=C1)S(=O)(=O)N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)S(=O)(=O)N

synonyms

Imidazo[1,5-a]pyridine-3-sulfonamide (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(t-Butyl)imidazo[1,5-a]pyridine-3-sulfonamide (1.0 g) is dissolved in 20 ml of trifluoroacetic acid and stirred for 14 days at room temperature. The mixture is concentrated under reduced pressure, and ether is added to the residue to precipitate crystals. The crystals are collected by filtration and dried to give 0.60 g of the title compound. mp. 179°-180° C.
Name
N-(t-Butyl)imidazo[1,5-a]pyridine-3-sulfonamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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